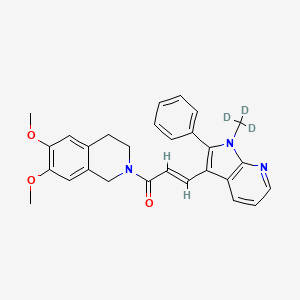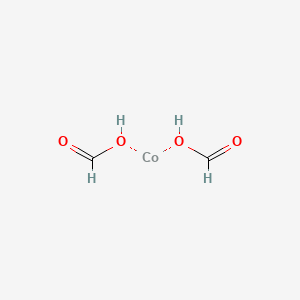
Cobalt(2+),diformate,dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt formate is an inorganic compound with the chemical formula Co(HCO₂)₂. It typically exists as a dihydrate, forming a three-dimensional metal-organic framework structure. This compound is a red crystalline solid that is soluble in water and has a density of 2.13 g/cm³ at 20°C . Cobalt formate is used in various applications, including as a catalyst in chemical manufacturing and for isolating isotopically enriched hydrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized by adding cobalt nitrate and phytic acid to a mixture of water, methanol, and dimethyl formamide. The solution is then heated to 100°C for about 24 hours, resulting in the formation of red crystalline cobalt formate .
Industrial Production Methods: In industrial settings, cobalt formate is often produced through the thermal decomposition of cobalt formate dihydrate under an inert atmosphere. This process involves heating the compound to 380°C for four hours under a high-purity nitrogen stream, yielding uniformly distributed cobalt nanoparticles on an alumina surface .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cobalt formate can be oxidized to form cobalt oxide (Co₃O₄) when heated in the presence of oxygen.
Reduction: The compound can be reduced to metallic cobalt using hydrogen or carbon monoxide as reducing agents.
Substitution: Cobalt formate can react with other metal salts to form different metal formates.
Major Products Formed:
Oxidation: Cobalt oxide (Co₃O₄)
Reduction: Metallic cobalt
Substitution: Various metal formates
Wissenschaftliche Forschungsanwendungen
Cobalt formate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cobalt formate involves its ability to release cobalt ions in vivo. These ions can interact with various molecular targets and pathways, leading to a range of biological effects. For example, cobalt ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . Additionally, cobalt ions can interfere with cellular signaling pathways, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Cobalt chloride (CoCl₂): A blue solid used in humidity indicators and as a precursor to other cobalt compounds.
Cobalt nitrate (Co(NO₃)₂): A red deliquescent crystal used in the preparation of cobalt catalysts and pigments.
Cobalt sulfate (CoSO₄): A red crystalline solid used in electroplating and as a drying agent for paints and inks.
Uniqueness of Cobalt Formate: Its red crystalline appearance and solubility in water also distinguish it from other cobalt compounds .
Eigenschaften
Molekularformel |
C2H4CoO4 |
|---|---|
Molekulargewicht |
150.98 g/mol |
IUPAC-Name |
cobalt;formic acid |
InChI |
InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3); |
InChI-Schlüssel |
XBPFEDGVFWJOTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)O.C(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


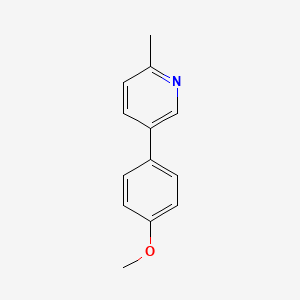
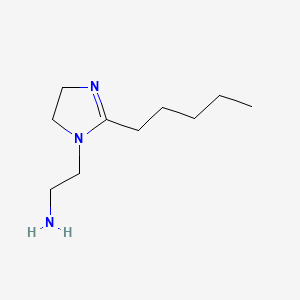

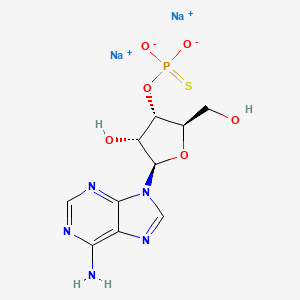

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
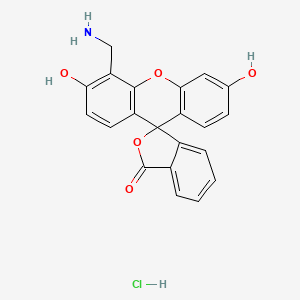
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
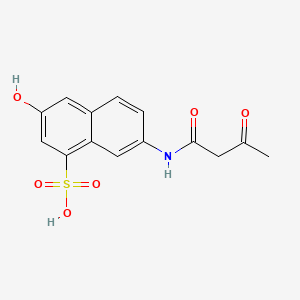
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
